A Senior Application Scientist's Guide to 3-(N-BOC-Piperidin-4-yloxy)phenylboronic Acid: Synthesis, Applications, and Best Practices
A Senior Application Scientist's Guide to 3-(N-BOC-Piperidin-4-yloxy)phenylboronic Acid: Synthesis, Applications, and Best Practices
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid, a key building block in modern medicinal chemistry. With a focus on practical application and scientific integrity, this document delves into the compound's synthesis, characterization, and strategic implementation in drug discovery, particularly through the Suzuki-Miyaura cross-coupling reaction. Authored from the perspective of a seasoned application scientist, this guide offers not only established protocols but also the rationale behind experimental choices, empowering researchers to leverage this versatile reagent effectively and safely in their synthetic endeavors.
Introduction: The Strategic Value of the Piperidin-4-yloxy-phenyl Moiety
The piperidine scaffold is a cornerstone in the design of therapeutic agents, renowned for its prevalence in a wide array of pharmaceuticals. Its saturated, three-dimensional structure often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a vector for precise substituent placement to optimize target engagement. When coupled with a phenylboronic acid, the resulting molecule becomes a powerful tool for introducing this privileged moiety into complex molecular architectures.
3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid (CAS Number: 1224449-32-4 ) is a bifunctional reagent of significant interest. The N-BOC protected piperidin-4-yloxy group offers a handle for late-stage deprotection and derivatization, while the phenylboronic acid functionality is primed for palladium-catalyzed cross-coupling reactions. This guide will provide a detailed exploration of this compound, from its synthesis to its application, to enable researchers to confidently incorporate it into their drug discovery programs.
Physicochemical and Structural Characteristics
A thorough understanding of a reagent's properties is fundamental to its successful application. The key characteristics of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid are summarized below.
| Property | Value | Source |
| CAS Number | 1224449-32-4 | LGC Standards |
| Molecular Formula | C₁₆H₂₄BNO₅ | PubChem |
| Molecular Weight | 321.18 g/mol | PubChem |
| Appearance | Typically an off-white to white solid | General Knowledge |
| Solubility | Soluble in organic solvents such as DMSO, methanol, and THF | General Knowledge |
The pinacol ester of this boronic acid, 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid pinacol ester (CAS Number: 864136-41-4), is also a commonly used and often more stable alternative for Suzuki-Miyaura coupling reactions.[1]
Synthesis and Mechanism
The synthesis of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid is a multi-step process that requires careful execution. The most logical and commonly employed synthetic strategy involves a two-stage approach: the formation of the aryl ether bond followed by the introduction of the boronic acid functionality.
Stage 1: Aryl Ether Formation via the Mitsunobu Reaction
The ether linkage between the piperidine and phenyl rings is efficiently constructed using the Mitsunobu reaction. This reaction couples a primary or secondary alcohol with a nucleophile, in this case, a phenol, using a combination of a phosphine and an azodicarboxylate.
Reaction Scheme: Mitsunobu Etherification
Caption: Mitsunobu reaction for aryl ether formation.
Causality Behind Experimental Choices:
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Reagents: Triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) are the classic reagents for the Mitsunobu reaction. DIAD is often preferred over diethyl azodicarboxylate (DEAD) due to its reduced toxicity.
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Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent as it effectively dissolves the reactants and is relatively unreactive under the reaction conditions.
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Temperature: The reaction is typically initiated at 0°C to control the initial exothermic reaction between the phosphine and the azodicarboxylate, and then allowed to warm to room temperature to drive the reaction to completion.
Stage 2: Optional Hydrolysis of the Pinacol Ester
If the free boronic acid is required, the pinacol ester can be hydrolyzed under aqueous acidic or basic conditions. However, for many applications, the pinacol ester is used directly in subsequent reactions due to its enhanced stability.
Experimental Protocol: Synthesis of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid pinacol ester
Disclaimer: This is a representative protocol based on established chemical principles. Researchers should always conduct a thorough risk assessment and optimize conditions for their specific setup.
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Preparation: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) and 3-hydroxyphenylboronic acid pinacol ester (1.0 eq) in anhydrous THF (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.1 eq).
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Cooling: Cool the reaction mixture to 0°C in an ice bath.
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Addition of DIAD: Slowly add diisopropyl azodicarboxylate (DIAD) (1.1 eq) dropwise to the stirred solution. An exothermic reaction may be observed.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid and its pinacol ester is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, a cornerstone of modern drug synthesis.
Reaction Scheme: Suzuki-Miyaura Cross-Coupling
Caption: Suzuki-Miyaura cross-coupling reaction.
Self-Validating System in Suzuki Coupling:
The success of a Suzuki coupling reaction is dependent on the careful selection and control of several parameters. A well-designed protocol should include in-process controls to validate the reaction's progress.
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Catalyst Selection: A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ and PdCl₂(dppf) being common choices. The choice of ligand can significantly impact the reaction's efficiency.
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Base: A base is crucial for the transmetalation step of the catalytic cycle. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used.
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Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is often used to dissolve both the organic and inorganic reagents.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
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Reactant Preparation: In a reaction vessel, combine 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid (or its pinacol ester) (1.1 eq), the aryl halide (1.0 eq), and the base (e.g., K₂CO₃, 2.0 eq).
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Inert Atmosphere: Purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes.
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Solvent and Catalyst Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
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Heating: Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir for the required time (2-24 hours). Monitor the reaction by TLC or LC-MS.
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Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic phase and purify the crude product by column chromatography or recrystallization.
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Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques.
Characterization and Data Interpretation
Thorough characterization is essential to confirm the identity and purity of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid and its downstream products.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the BOC group (~1.4 ppm), piperidine protons (multiplets in the range of 1.5-4.0 ppm), the methine proton of the piperidinoxy group (~4.5 ppm), and aromatic protons (in the aromatic region, 6.8-7.8 ppm). |
| ¹³C NMR | Resonances for the BOC carbonyl (~155 ppm), the quaternary carbon of the BOC group (~80 ppm), piperidine carbons (in the aliphatic region), and aromatic carbons (in the aromatic region). |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. |
| ¹¹B NMR | A broad signal in the range of 28-33 ppm for the trigonal boronic acid. |
Safety, Handling, and Storage
As a responsible scientist, adherence to safety protocols is paramount.
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Handling: Always handle 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Boronic acids can be sensitive to air and moisture, leading to degradation. It is advisable to store the compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container in a cool, dry place. The pinacol ester derivative generally exhibits greater stability and is often preferred for long-term storage.[2]
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Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion: A Versatile Tool for Drug Discovery
3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid is a valuable and versatile building block for medicinal chemists. Its strategic combination of a protected piperidine moiety and a reactive boronic acid function allows for the efficient synthesis of complex molecules with potential therapeutic applications. By understanding its synthesis, properties, and the nuances of its application in the Suzuki-Miyaura coupling, researchers can effectively harness its potential to accelerate the discovery and development of new medicines.
References
- LGC Standards. 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid.
- PubChem. 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid.
- CRO Splendid Lab Pvt. Ltd. 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid pinacol ester.
- Thirumal, Y., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 59B(5), 733-739.
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Chemos GmbH & Co. KG.
- Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(18), 3510–3514.
- Sigma-Aldrich. N-Boc-piperidine-4-boronic acid pinacol ester.
- Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076.
